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Introduction

Benzenepropanol, also known as 3-phenyl-1-propanol or hydrocinnamic alcohol, is a versatile
aromatic compound with significant applications in the development of flavoring agents. It is a
colorless, slightly viscous liquid naturally found in various fruits, such as bilberries, and in
products like rum and wine.[1][2] Its characteristic floral and balsamic odor, coupled with a
sweet, pungent taste reminiscent of apricot, makes it a valuable ingredient for creating a wide
range of flavor profiles.[3] This document provides detailed application notes and protocols for
the effective use of benzenepropanol in flavor development, covering its synthesis, sensory
evaluation, and potential applications.

Chemical and Physical Properties

A thorough understanding of benzenepropanol's properties is essential for its effective
application in flavor formulations.
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Property Value Reference
3-Phenyl-1-propanol,

Synonyms Hydrocinnamic alcohol, [4]
Phenylpropyl alcohol

CAS Number 122-97-4 [4]

FEMA Number 2885 [5]

Molecular Formula CoH120 [6]

Molecular Weight 136.19 g/mol [6]
Colorless to pale yellow,

Appearance ] ] o [4]
slightly viscous liquid

Odor Floral, balsamic, hyacinth [51[7]
Sweet, pungent, apricot-like,

Taste spicy, cinnamon, fruity, honey- [3][8]
like

Boiling Point 236 °C [7]

Melting Point <-18°C [7]

Flash Point 109 °C [7]
Slightly soluble in water;

B soluble in ethanol, propylene
Solubility [7]

glycol, and most non-volatile

oils

Synthesis and Purification of Food-Grade
Benzenepropanol

The synthesis of benzenepropanol for food applications requires the use of food-grade

reagents and adherence to strict purification protocols to ensure safety and quality. A common

method involves the hydrogenation of cinnamaldehyde.
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Protocol 1: Synthesis of Benzenepropanol from
Cinnamaldehyde

This protocol outlines the catalytic hydrogenation of natural cinnamaldehyde to produce food-
grade benzenepropanol.

Materials:

Nature-derived cinnamaldehyde (=80% purity)

» Food-grade solvent (e.g., ethanol)

» Nickel catalyst (e.g., Raney Nickel)

e Hydrogen gas

e Pressurized reactor

« Filtration apparatus

Distillation apparatus

Procedure:

Reaction Setup: In a pressurized reactor, dissolve the nature-derived cinnamaldehyde in a
suitable food-grade solvent.

o Catalyst Addition: Add the nickel catalyst to the solution.

o Hydrogenation: Pressurize the reactor with hydrogen gas to a pressure between 10 and 50
bar.

e Heating: Heat the reaction mixture to a temperature between 50 °C and 100 °C.

» Reaction Monitoring: Monitor the reaction progress by analyzing samples to confirm the
conversion of cinnamaldehyde to 3-phenylpropan-1-ol. The reaction should yield minimal
residual cinnamaldehyde (e.g., < 0.5%).
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o Catalyst Removal: Once the reaction is complete, cool the mixture and carefully filter it to
remove the catalyst.

» Solvent Removal: Remove the solvent under reduced pressure.
 Purification: The crude benzenepropanol can be further purified through the following steps:

o Optional Alkaline Water Extraction: To remove phenolic and ester impurities, the crude
product can be washed with an alkaline aqueous solution.[9]

o Distillation: Perform fractional distillation under vacuum (between 0.1 and 30 mbar) to
obtain purified benzenepropanol with a purity of 299%.[9][10]

Workflow for Benzenepropanol Synthesis:
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Fig. 1: Workflow for the synthesis and purification of food-grade benzenepropanol.
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Sensory Evaluation of Benzenepropanol

A systematic sensory evaluation is crucial for understanding the flavor profile of
benzenepropanol and determining its optimal application levels.

Quantitative Data

Parameter Matrix Concentration Description Reference

Spicy, cinnamon,

) balsamic, fruity,
Solution )
Taste Threshold - 20 ppm winey, and
(unspecified) ] ]
honey-like with

floral nuances

Protocol 2: Determination of Flavor Profile using
Quantitative Descriptive Analysis (QDA)

This protocol describes the methodology for a trained sensory panel to develop a detailed
flavor profile of benzenepropanol.

Panel and Environment:
o Apanel of 8-12 trained sensory assessors.

e A controlled sensory evaluation room with individual booths, consistent lighting, and no
distracting odors.

Sample Preparation:

e Prepare a stock solution of benzenepropanol in a food-grade solvent (e.g., 50% ethanol in
water).

o Prepare a series of dilutions in a neutral base (e.g., 5% sucrose solution) at concentrations
above and below the known taste threshold (e.g., 5, 10, 20, 40 ppm).

Procedure:

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b7769557?utm_src=pdf-body
https://www.benchchem.com/product/b7769557?utm_src=pdf-body
https://www.benchchem.com/product/b7769557?utm_src=pdf-body
https://www.benchchem.com/product/b7769557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Lexicon Development: The panel leader guides the assessors to identify and define the key
aroma and flavor attributes of benzenepropanol. A consensus lexicon of descriptors is
established (e.g., floral, spicy, cinnamon, sweet, pungent, apricot, honey).

o Reference Standards: Provide reference standards for each descriptor to anchor the
panelists' evaluations.

 Intensity Rating: Panelists independently evaluate the prepared samples and rate the
intensity of each descriptor on a structured scale (e.g., a 15-cm line scale anchored from
"none" to "very strong").

o Data Analysis: The intensity ratings are converted to numerical data and analyzed
statistically to generate a quantitative flavor profile, which can be visualized using a spider
plot.

Experimental Workflow for QDA:

Preparation Evaluation Analysis

Trained Sensory Panel Lexicon Development }—D{ Intensity Rating }—D{ Data Collection }—V Statistical Analysis Quantitative Flavor Profile

Benzenepropanol Samples
(various concentrations)

Click to download full resolution via product page

Fig. 2: Workflow for Quantitative Descriptive Analysis (QDA) of benzenepropanol.

Application in Flavor Formulations

Benzenepropanol's unique flavor profile makes it suitable for a variety of flavor creations,
particularly in fruit and spice categories.

Application Note 1: Enhancing Fruit Flavors
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Benzenepropanol can be used to impart sweet, ripe, and slightly spicy notes to fruit flavors
such as peach, apricot, and plum.

Starting Point Formulation for a Peach Flavor Concentrate:

Base Notes: y-Decalactone (peachy, creamy), y-Undecalactone (peachy, fatty).

Mid Notes: Benzaldehyde (almond, cherry), Linalool (floral, citrus).

Top Notes: Ethyl acetate (fruity, ethereal), Hexenal (green).

Enhancer: Benzenepropanol (adds sweetness, body, and a ripe, slightly spicy character).

Recommended Starting Concentration: Begin by incorporating benzenepropanol at 0.1% to
1.0% in the flavor concentrate and evaluate its impact on the overall profile.

Application Note 2: Use in Baked Goods

In baked goods, benzenepropanol can contribute warm, spicy, and honey-like notes. It can be
used to enhance cinnamon, honey, and nut flavors.

Recommended Usage Level: Start with a low concentration of 1-5 ppm in the final product and
adjust based on sensory evaluation.

Signaling Pathways in Flavor Perception

The perception of benzenepropanol's flavor is a complex process involving both the olfactory
(smell) and gustatory (taste) systems.

Olfactory Signaling Pathway

The floral and balsamic aroma of benzenepropanol is detected by olfactory receptors (ORS),
which are G-protein coupled receptors (GPCRSs) located in the olfactory epithelium.

Diagram of the Olfactory Signaling Pathway:
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Fig. 3: Simplified diagram of the olfactory signaling pathway.
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Sweet Taste Signhaling Pathway

The sweet taste of benzenepropanol is perceived through the TAS1R2/TAS1R3 sweet taste
receptor, another type of GPCR found in taste buds.

Diagram of the Sweet Taste Signaling Pathway:
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Fig. 4. Simplified diagram of the sweet taste signaling pathway.
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Safety and Regulatory Information

« FEMA GRAS: Benzenepropanol is listed by the Flavor and Extract Manufacturers
Association (FEMA) as Generally Recognized as Safe (GRAS) for use as a flavoring
substance (FEMA No. 2885).[5]

o JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also
evaluated benzenepropanol and assigned it JECFA number 636.

o Usage Levels: While GRAS, usage levels should be self-limited to the lowest level necessary
to achieve the desired flavoring effect. Based on available information, typical use
concentrations in cosmetics are less than 0.8%, although levels up to 8% have been
reported. For food applications, starting with low ppm levels is recommended.

Conclusion

Benzenepropanol is a valuable and versatile ingredient in the flavorist's palette. Its complex
aroma and taste profile allow for its use in a wide array of flavor applications, from enhancing
fruit notes to adding warmth and spice to other creations. By following the detailed protocols for
synthesis, purification, and sensory evaluation outlined in this document, researchers and
flavor developers can effectively and safely utilize benzenepropanol to create innovative and
appealing flavor profiles. Further research to determine its flavor thresholds in various food
matrices and to identify the specific olfactory receptors it activates will provide an even deeper
understanding of its sensory impact.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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